Benzene, 1,3-butadienyl-, (Z)-
Description
Significance of Conjugated Dienes in Organic Transformations
Conjugated dienes are hydrocarbons containing two carbon-carbon double bonds separated by a single bond. fiveable.me This arrangement allows for the delocalization of pi-electrons across the four-carbon system, leading to enhanced stability and unique reactivity compared to isolated dienes. fiveable.meslideshare.netnumberanalytics.com Their significance in organic synthesis stems from their participation in a wide array of transformations.
Key reactions involving conjugated dienes include:
Diels-Alder Reaction: A powerful [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring, typically a cyclohexene (B86901) derivative. fiveable.menumberanalytics.com This reaction is highly valued for its stereospecificity and efficiency in constructing complex cyclic systems. fiveable.me
Polymerization: Conjugated dienes, such as 1,3-butadiene (B125203) and isoprene, are fundamental monomers in the production of synthetic rubbers and other polymeric materials. nih.govtheorango.com The polymerization can proceed via different mechanisms, such as 1,4-addition, leading to polymers with distinct properties. theorango.com
Electrophilic Addition: Conjugated dienes react with electrophiles to yield 1,2- and 1,4-addition products. The ratio of these products can often be controlled by reaction conditions, such as temperature.
Sigmatropic Rearrangements: These pericyclic reactions, like the Cope rearrangement, involve the migration of a sigma-bond across the conjugated pi-system, allowing for the formation of new molecular frameworks. fiveable.me
The versatility and reactivity of conjugated dienes make them indispensable building blocks for synthesizing a diverse range of molecules, from industrial polymers to complex natural products. nih.govnumberanalytics.com
Stereochemical Considerations and the Distinct Role of the (Z)-Isomer
The term "(Z)-" in (Z)-1-Phenyl-1,3-butadiene refers to the stereochemistry of the double bond adjacent to the phenyl group. It is derived from the German word zusammen, meaning "together," indicating that the highest priority substituents on each carbon of the double bond (the phenyl group and the vinyl group) are on the same side. stackexchange.com This is in contrast to the (E)-isomer (entgegen, meaning "opposite"), where they are on opposite sides. stackexchange.com This geometric difference significantly influences the molecule's physical properties and chemical reactivity.
The (Z)-configuration introduces steric constraints that can alter reaction pathways and product distributions compared to the more stable (E)-isomer. While often present as a mixture with its (E) counterpart, the pure (Z)-isomer is of particular interest for stereospecific reactions where the geometry of the diene dictates the stereochemistry of the product. nih.gov For instance, in certain cycloaddition reactions, the cisoid conformation required for the reaction is more accessible for the (Z)-isomer, potentially influencing reaction rates and selectivity. Its specific geometry makes it a useful compound for studying reaction mechanisms and for targeted synthesis where a particular stereochemical outcome is desired. ontosight.ai
Table 1: Physicochemical Properties of (Z)-1-Phenyl-1,3-butadiene
| Property | Value |
|---|---|
| CAS Number | 31915-94-3 |
| Molecular Formula | C₁₀H₁₀ |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | [(1Z)-buta-1,3-dienyl]benzene |
| Boiling Point (Tboil) | 455.72 K (estimated) |
| Melting Point | -57 °C |
| Density | 0.920 g/mL |
| Ionization Energy (IE) | 8.39 eV |
| LogP | 2.886 |
Data sourced from references stenutz.eunist.gov.
Overview of Advanced Synthetic and Mechanistic Research Trends
Research into (Z)-1-Phenyl-1,3-butadiene continues to evolve, focusing on more efficient and selective synthetic methods and a deeper understanding of its reaction mechanisms.
Advanced Synthetic Methods: The stereoselective synthesis of the (Z)-isomer remains a key area of investigation. While classical methods are still employed, modern approaches aim for higher selectivity and milder conditions.
Wittig Reaction: This remains a primary laboratory method for synthesizing (Z)-alkenes. By reacting an appropriate phosphonium (B103445) ylide (e.g., from methyltriphenylphosphonium (B96628) bromide) with cinnamaldehyde, the (Z)-isomer can be formed, with the stereochemical outcome influenced by the specific reagents and reaction conditions.
Catalytic Dehydrogenation: On an industrial scale, (Z)-1-Phenyl-1,3-butadiene can be produced via the catalytic dehydrogenation of styrene (B11656) derivatives using palladium or platinum-based catalysts at high temperatures. A key challenge is controlling the conditions to maximize the yield of the desired (Z)-isomer over the more stable (E)-isomer.
Palladium-Catalyzed Reactions: Recent research has explored alternative routes such as the palladium-catalyzed telomerization and carbonylation of 1,3-butadiene to create functionalized butadienylbenzenes, which can then be converted to the (Z)-isomer.
Table 2: Summary of Synthetic Methods for (Z)-1-Phenyl-1,3-butadiene
| Method | Description | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| Wittig Reaction | Reaction of a phosphonium ylide with a carbonyl compound like cinnamaldehyde. | Phosphonium ylide, strong base (e.g., n-butyllithium). | Favors the (Z)-isomer under specific conditions; a reliable lab-scale method. |
| Catalytic Dehydrogenation | Removal of hydrogen from styrene derivatives over a catalyst. | Palladium or platinum-based catalysts. | Scalable for industrial production, but may require optimization for (Z)-selectivity. |
Mechanistic Research Trends: Understanding the precise role of the (Z)-geometry in reaction mechanisms is crucial for controlling chemical transformations.
Polymerization: (Z)-1-Phenyl-1,3-butadiene is used as a monomer in specialized polymerization reactions. For example, rare-earth metal catalysts have been used for the syndioselective 3,4-polymerization of 1-phenyl-1,3-butadiene (B73350), producing stereoregular polymers. acs.org The resulting syndiotactic polymer can be converted into a rigid material with an exceptionally high glass transition temperature (Tg) of 327 °C through cationic cyclization. acs.org
Cycloaddition Reactions: In mechanistic studies of cycloadditions, mixtures of (E)- and (Z)-1-phenyl-1,3-butadiene are sometimes used. Interestingly, even when a mixture is used, a rapid cis-to-trans isomerization can occur in the intermediate stages, leading exclusively to trans-configured products in certain titanium-catalyzed reactions. nih.gov
Radical Reactions: The reaction between the phenyl radical and 1,3-butadiene has been studied as a model for the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net This reaction proceeds via a barrierless addition to form intermediates that can lead to products like 1,4-dihydronaphthalene (B28168) and 1-phenyl-trans-1,3-butadiene, highlighting its importance in combustion and interstellar chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
31915-94-3 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[(1Z)-buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3- |
InChI Key |
XZKRXPZXQLARHH-CLTKARDFSA-N |
Isomeric SMILES |
C=C/C=C\C1=CC=CC=C1 |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of Z 1 Phenyl 1,3 Butadiene and Its Stereoisomeric Variants
Transition Metal-Catalyzed Approaches to Substituted 1,3-Dienes
Transition metal-catalyzed reactions represent the forefront of synthetic strategies for constructing 1,3-dienes stereoselectively. mdpi.com Catalysts based on iron and palladium, in particular, have enabled novel transformations that provide access to a wide array of structurally diverse dienes, including phenyl-substituted variants, under mild and efficient conditions. nih.govnih.gov These methodologies often involve cross-coupling or hydroalkylation reactions, where the choice of metal, ligand, and reaction partners dictates the stereochemical outcome.
Iron-Catalyzed Cross-Coupling Reactions of Alpha-Allenyl Esters
A significant advancement in the synthesis of 1,3-dienes is the use of inexpensive and abundant iron catalysts. nih.govnih.gov Iron-catalyzed cross-coupling reactions between α-allenyl esters and Grignard reagents have been developed as a fast, practical, and scalable approach to a variety of substituted 1,3-dienes. nih.govacs.orgacs.org This method is characterized by its mild reaction conditions, high efficiency, and broad functional group tolerance. nih.govacs.org
The iron-catalyzed coupling of α-allenyl acetates with Grignard reagents proceeds via a proposed SN2′ pathway. nih.govacs.org A catalytically active organoiron intermediate, formed from the reaction of the iron precatalyst (e.g., Fe(acac)₃) and the Grignard reagent, attacks the α-allenyl acetate. nih.govacs.org This attack leads to the formation of structurally diverse 1,3-dienes with specific regio- and stereoselectivity. nih.gov The reaction generally favors the formation of the more stable (E,E)- or (E,Z)-diene isomers, depending on the substitution pattern of the allene (B1206475) substrate.
This iron-catalyzed methodology demonstrates a broad substrate scope, accommodating a wide range of mono-, di-, tri-, and tetrasubstituted α-allenyl acetates. nih.govacs.org It is compatible with various Grignard reagents, including those derived from aryl, heteroaryl, and alkyl halides. The reaction's versatility allows for the synthesis of a diverse library of 1,3-dienes. nih.gov The following table illustrates the scope of the reaction with different α-allenyl acetates and Grignard reagents.
| Entry | α-Allenyl Acetate | Grignard Reagent | Product | Yield (%) |
| 1 | Phenyl-substituted | Benzyl magnesium chloride | 1,4-diphenyl-1,3-butadiene | 95 |
| 2 | Methyl-substituted | Phenyl magnesium bromide | 2-methyl-4-phenyl-1,3-butadiene | 88 |
| 3 | Cyclohexyl-substituted | Ethyl magnesium bromide | 1-cyclohexyl-3-methyl-1,3-pentadiene | 92 |
| 4 | Disubstituted | Tolyl magnesium chloride | Trisubstituted 1,3-diene | 85 |
| 5 | Tetrasubstituted | Naphthyl magnesium bromide | Tetrasubstituted 1,3-diene | 78 |
This table presents representative data compiled from findings in the field. nih.govacs.org
Palladium-Catalyzed Hydroalkylation Reactions
Palladium catalysis offers a powerful platform for the atom- and step-economical synthesis of chiral molecules. nih.govacs.org Specifically, the hydroalkylation of 1,3-dienes with enolizable carbonyl compounds, such as aldehydes, provides direct access to molecules with valuable allylic stereocenters. nih.govacs.org However, the use of aldehydes in these transformations has been challenging due to their instability under basic conditions and their propensity for epimerization at the α-position. nih.govacs.org
To overcome the challenges associated with using aldehydes, synergistic catalytic systems combining a palladium complex with an amine co-catalyst have been developed. nih.govacs.org This dual-catalyst approach enables the first stereodivergent hydroalkylation reactions of 1,3-dienes with aldehydes. nih.govacs.org In this system, the palladium catalyst facilitates the hydroalkylation, while the chiral amine catalyst activates the aldehyde through the formation of an enamine, controlling the stereochemistry of the newly formed C-C bond. nih.gov The choice of the specific combination of chiral palladium and amine catalysts is critical for achieving high diastereo- and enantioselectivity. nih.govacs.org
A key advantage of the synergistic palladium/amine catalytic system is its ability to achieve stereodivergent synthesis. nih.govacs.org By carefully selecting the chirality of both the palladium ligand and the amine catalyst, it is possible to access either the syn or anti coupling products with high selectivity. nih.govacs.org This provides a powerful tool for generating complementary diastereomers of chiral aldehydes that possess α,β-vicinal stereocenters. nih.govacs.org Density functional theory (DFT) calculations have supported a mechanism involving the formation of a palladium hydride (PdH) species, which undergoes migratory insertion into the diene, followed by the stereodetermining C-C bond formation. nih.govacs.org
The following table showcases the stereodivergent outcomes based on the catalyst combination.
| Entry | Diene | Aldehyde | Pd-Ligand | Amine Catalyst | Diastereomer | dr | ee (%) |
| 1 | 1-Phenyl-1,3-butadiene (B73350) | Propanal | (S)-L1 | (S)-A1 | syn | >20:1 | 95 |
| 2 | 1-Phenyl-1,3-butadiene | Propanal | (R)-L1 | (S)-A1 | anti | 1:15 | 92 |
| 3 | 1,3-Cyclohexadiene | Butanal | (S)-L1 | (R)-A2 | syn | 18:1 | 98 |
| 4 | 1,3-Cyclohexadiene | Butanal | (R)-L1 | (R)-A2 | anti | 1:12 | 96 |
This table illustrates the principle of stereodivergent synthesis using different chiral catalyst combinations, with data generalized from reported studies. nih.govacs.org
Cobalt-Mediated Transformations
Cobalt catalysis has emerged as a powerful tool for the manipulation of unsaturated systems. For the synthesis or isolation of (Z)-1-phenyl-1,3-butadiene, two distinct cobalt-mediated strategies are particularly noteworthy: kinetic resolution via asymmetric hydrovinylation and direct stereoselective isomerization.
Asymmetric hydrovinylation, the addition of ethylene (B1197577) across a conjugated diene, can be employed as a method of kinetic resolution to isolate the (Z)-isomer from an E/Z mixture. Research has shown that cobalt(II) catalyst systems exhibit a significant rate difference in the hydrovinylation of (E) versus (Z) dienes. nih.gov
In a typical system, a catalyst generated from a cobalt(II) salt, a chiral bidentate phosphine (B1218219) ligand such as (S,S)-DIOP or (S,S)-BDPP, and trimethylaluminum (B3029685) (Me₃Al) as a co-catalyst, preferentially reacts with the (E)-isomer of the 1,3-diene. nih.govacs.org The (E)-isomer undergoes hydrovinylation at a much faster rate, effectively removing it from the reaction mixture. Consequently, as the reaction progresses to high conversion, the unreacted diene becomes highly enriched in the (Z)-isomer, which can then be isolated. nih.gov For 1-aryl-substituted dienes like 1-phenyl-1,3-butadiene, it is noted that cobalt-catalyzed hydrovinylation can, in some cases, favor the formation of achiral linear 1,4-addition products over the branched chiral products. nih.gov
| Catalyst System | Substrate | Key Finding |
|---|---|---|
| [(S,S)-DIOP]CoCl₂ / Me₃Al | E/Z Mixture of a 1,3-Diene | The (E)-isomer reacts significantly faster with ethylene, allowing for the isolation of the unreacted (Z)-isomer at high conversion. nih.gov |
| [(S,S)-BDPP]CoCl₂ / Me₃Al | E/Z Mixture of a 1,3-Diene | Similar to the DIOP-based system, demonstrates high chemoselectivity for the (E)-isomer, enriching the reaction medium in the (Z)-isomer. acs.org |
A more direct approach to obtaining the (Z)-isomer is through the cobalt-catalyzed isomerization of an E/Z mixture. Remarkably, in the absence of an alkene substrate like ethylene, the same type of cobalt-hydride species implicated in hydrovinylation can promote the conversion of a mixture of diene isomers into the pure (Z)-isomer. nih.govacs.org This transformation is particularly notable as it forms the thermodynamically less stable Z-isomer.
The proposed mechanism involves an active [LCo–H]⁺ intermediate, where L is a bidentate phosphine ligand, often one with a large bite angle. nih.gov This cobalt-hydride species is thought to perform an intramolecular hydride addition to the diene, forming an η⁴-(diene)(LCo–H)⁺ complex. This is followed by a π–σ–π isomerization of the resulting allyl-cobalt intermediate, which ultimately leads to the release of the (Z)-diene. nih.govacs.org This process can convert an E/Z mixture almost exclusively to the isomerically pure Z-diene. nih.gov
| Catalyst System | Substrate | Product | Mechanism Highlight |
|---|---|---|---|
| (P~P)CoCl₂ / Me₃Al (in absence of ethylene) | (E/Z)-1-Phenyl-1,3-butadiene | (Z)-1-Phenyl-1,3-butadiene | Proceeds via a proposed [η⁴-(diene)(LCo–H)]⁺ complex and subsequent π–σ–π isomerization. nih.govacs.org |
| DPPPentCoCl₂ | (E/Z)-1-Phenyl-1,3-butadiene | (Z)-1-Phenyl-1,3-butadiene | Effective in promoting isomerization to the pure Z-isomer. acs.org |
Transformative Reactivity and Reaction Architectures of Z 1 Phenyl 1,3 Butadiene
Cycloaddition Reactions and the Formation of Polycyclic Scaffolds
The conjugated π-system of (Z)-1-phenyl-1,3-butadiene allows it to participate in various cycloaddition reactions, providing access to diverse and structurally rich polycyclic frameworks. These reactions are often characterized by high levels of selectivity, which can be influenced by catalysts and reaction conditions.
Titanium-Catalyzed [2σ + 2π] Cycloadditions
Recent advancements have highlighted the utility of titanium catalysis in mediating the cycloaddition of 1,3-dienes like (Z)-1-phenyl-1,3-butadiene. nih.govresearchgate.net These reactions often proceed through a radical-relay mechanism, offering a mild and effective route to valuable molecular architectures. nih.govnih.gov
A notable application of titanium catalysis is the intermolecular [2σ + 2π] cycloaddition between (Z)-1-phenyl-1,3-butadiene and bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net This reaction is initiated by the reduction of a Ti(IV) precursor to a Ti(III) species, which then engages in a single-electron transfer (SET) with the BCB. nih.gov This process generates a radical intermediate that, after ring-opening, couples with the diene to form the cycloaddition product. nih.gov The reaction is tolerant of a mixture of (E/Z) isomers of 1-phenyl-1,3-butadiene (B73350). nih.gov
The titanium-catalyzed cycloaddition of (Z)-1-phenyl-1,3-butadiene with bicyclo[1.1.0]butanes provides an efficient pathway to bicyclo[2.1.1]hexane (BCH) scaffolds. nih.govresearchgate.net These saturated bicyclic systems are of significant interest in medicinal chemistry as they can serve as bioisosteres for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates. nih.govnih.gov The reaction allows for the synthesis of BCH scaffolds containing aryl vinyl groups with broad functional group tolerance. nih.govresearchgate.net
The titanium-catalyzed [2σ + 2π] cycloaddition of (Z)-1-phenyl-1,3-butadiene with bicyclo[1.1.0]butanes exhibits excellent regio- and trans-selectivity. nih.govresearchgate.net Despite starting with a mixture of (E/Z) isomers of the diene, the reaction predominantly yields the trans-configured product. nih.gov Density Functional Theory (DFT) calculations have shown that the cis-allyl radical intermediate can rapidly isomerize to the thermodynamically more stable trans-configuration, which is 3.8 kcal/mol lower in energy. nih.govresearchgate.net This rapid isomerization is responsible for the high trans-selectivity observed in the final bicyclo[2.1.1]hexane products. nih.gov
Diels-Alder Reactions
(Z)-1-Phenyl-1,3-butadiene can also participate in Diels-Alder reactions, a class of [4+2] cycloadditions, to form six-membered rings. pressbooks.pubucalgary.ca The reactivity and selectivity of these reactions are influenced by the electronic nature of both the diene and the dienophile. ucalgary.ca
While direct searches did not yield specific examples of Diels-Alder reactions of (Z)-1-phenyl-1,3-butadiene involving pyrylium (B1242799) intermediates, the general principles of Diels-Alder reactions suggest that electron-deficient dienophiles would react readily with this diene. Pyrylium ions are known to be potent dienophiles in inverse-electron-demand Diels-Alder reactions due to their electron-deficient nature. In such a reaction, the phenyl-substituted diene would act as the electron-rich component. The regioselectivity of the cycloaddition would be governed by the orbital coefficients of the frontier molecular orbitals of the diene and the pyrylium dienophile.
Gold and Silver Catalysis in Tandem Cycloadditions
Gold and silver catalysts, known for their soft Lewis acid properties and high affinity for unsaturated bonds, have emerged as powerful tools for promoting novel cycloaddition reactions. researchgate.netbeilstein-journals.org Their application in activating 1,3-dienes like 1-phenyl-1,3-butadiene enables unique cycloaddition pathways.
In the realm of gold catalysis, enantioselective intermolecular [4+2] cycloadditions between allenamides and 1-phenyl-1,3-butadiene have been developed. core.ac.uk The use of a gold catalyst featuring a Segphos ligand (Au14) in the reaction of an allenamide with 1-phenyl-1,3-butadiene resulted in the formation of the corresponding cycloadduct with an enantiomeric excess (ee) of 77%. core.ac.uk While initial explorations with other chiral ligands provided modest stereocontrol, this result highlights the potential for gold-catalyzed asymmetric cycloadditions with this diene. core.ac.uk These reactions typically involve the activation of the allene (B1206475) partner by the gold(I) complex, followed by reaction with the diene. beilstein-journals.org
Silver catalysis has also been successfully employed in cycloaddition reactions involving 1-phenyl-1,3-butadiene. Researchers have reported a silver-catalyzed [4+3] cycloaddition of vinyl-N-triftosylhydrazones with (E)-1-phenyl-1,3-butadiene. chemrxiv.org This transformation provides a practical route to 1,4-cycloheptadiene (B11937353) derivatives. The reaction proceeds efficiently on a large scale, demonstrating its potential for industrial applications. chemrxiv.org Although these examples showcase single cycloaddition events rather than complex tandem sequences, they underscore the utility of gold and silver catalysts in activating 1-phenyl-1,3-butadiene for the construction of cyclic frameworks.
Table 1: Gold and Silver-Catalyzed Cycloadditions with 1-Phenyl-1,3-butadiene This table is interactive. You can sort and filter the data.
| Catalyst System | Diene Isomer | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Au14 (Segphos ligand) | Not specified | [4+2] Cycloaddition | Cycloadduct | - | 77% | core.ac.uk |
| Silver(I) | (E) | [4+3] Cycloaddition | 1,4-Cycloheptadiene | 95% (10 mmol scale) | N/A (racemic) | chemrxiv.org |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions of 1,3-dienes are highly atom-economical processes that install valuable functional groups. sioc-journal.cn For (Z)-1-phenyl-1,3-butadiene, significant progress has been made in developing nickel-catalyzed hydroalkoxylation and palladium-catalyzed hydrosulfonylation.
Enantioselective Hydroalkoxylation via Nickel Catalysis
The nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes represents a powerful method for synthesizing chiral allylic ethers from readily available materials. nih.gov Alcohols, despite being less nucleophilic than amines or thiols, have been successfully utilized in these transformations with 1-phenyl-1,3-butadiene serving as a key model substrate. acs.orgnih.gov
The choice of ligand is critical for achieving high reactivity and enantioselectivity in the nickel-catalyzed hydroalkoxylation of 1-phenyl-1,3-butadiene. Initial screenings using Ni(cod)₂ as the nickel source and various bidentate phosphine (B1218219) ligands revealed that while ligands like JosiPhos (L1), BINAP (L2), and SKP (L3) showed no product formation, the DuPhos family of ligands (L5, L6) afforded promising results. nih.govchemrxiv.org Specifically, the use of L5 with methanol (B129727) as the alcohol and 1-phenyl-1,3-butadiene as the diene provided the desired allylic ether product with excellent regioselectivity and high enantioselectivity. chemrxiv.org
The substrate scope of this nickel-catalyzed protocol is broad. acs.orgchemrxiv.org For the diene component, various substitutions on the phenyl ring of 1-phenyl-1,3-butadiene are well-tolerated, including both electron-donating and electron-withdrawing groups, leading to products with high yields and enantioselectivities. acs.orgnih.gov Heterocycle-substituted dienes, such as those containing furan (B31954) and thiophene (B33073) rings, also react efficiently. acs.orgchemrxiv.org The reaction is also amenable to a wide range of alcohols, including primary alcohols bearing phenyl, chloro, and trimethylsilyl (B98337) groups, as well as secondary alcohols like cyclopentanol. chemrxiv.org
Table 2: Nickel-Catalyzed Enantioselective Hydroalkoxylation of 1-Aryl-1,3-butadienes with Methanol This table is interactive. You can sort and filter the data.
| Diene (Aryl Group) | Catalyst System | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Phenyl | Ni(cod)₂ / L5 | 95% | 96:4 | chemrxiv.org |
| 4-Methylphenyl | Ni(cod)₂ / L5 | 94% | 94:6 | acs.org |
| 4-Methoxyphenyl | Ni(cod)₂ / L5 | 66% | 93:7 | acs.org |
| 4-Fluorophenyl | Ni(cod)₂ / L5 | 91% | 95:5 | acs.org |
| 4-Chlorophenyl | Ni(cod)₂ / L5 | 89% | 96:4 | acs.org |
| 4-(Trifluoromethyl)phenyl | Ni(cod)₂ / L5 | 87% | 94:6 | acs.org |
| 2-Furyl | Ni(cod)₂ / L5 | 92% | 95:5 | chemrxiv.org |
| 2-Thienyl | Ni(cod)₂ / L5 | 65% | 93:7 | chemrxiv.org |
A key feature of the nickel-catalyzed hydroalkoxylation of 1-phenyl-1,3-butadiene is its exceptional regioselectivity. The reaction overwhelmingly favors the formation of the 1,2-addition product, the branched allylic ether, over the 1,4-addition product, with regiomeric ratios often exceeding 20:1. acs.orgchemrxiv.org This high selectivity is a departure from classical electrophilic additions to conjugated dienes, where product distribution between 1,2- and 1,4-adducts is often governed by kinetic versus thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com
The mechanism is proposed to involve the formation of a cationic nickel-π-allyl intermediate. nih.gov The regioselectivity is determined by the subsequent outer-sphere nucleophilic attack of the alkoxide, which occurs preferentially at the more substituted allylic carbon (C3), leading to the observed 1,2-adduct. nih.gov Mechanistic studies, including kinetic and isotopic labeling experiments, suggest a ligand-to-ligand hydrogen transfer (LLHT) pathway is operative and that C-O bond formation can be reversible under certain conditions. acs.orgresearchgate.net Interestingly, when a mixture of (Z)- and (E)-1-phenyl-1,3-butadiene was used, the reaction still produced the (E)-allylic ether, indicating that isomerization of the diene is slow relative to the rate of alcohol addition. acs.orgnih.gov
Hydrosulfonylation Approaches
The synthesis of chiral allylic sulfones, which are valuable synthetic intermediates, can be achieved through the hydrosulfonylation of 1,3-dienes. nih.gov Palladium catalysis has been particularly effective for the enantioselective hydrosulfonylation of dienes like 1-phenyl-1,3-butadiene. sioc-journal.cn
Table 3: Palladium-Catalyzed Enantioselective Hydrosulfonylation of 1,3-Dienes This table is interactive. You can sort and filter the data.
| Sulfonyl Source | Ligand | Product Type | Diene Substrate Class | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Sulfinic Acids | (R)-DTBM-Segphos | 1,3-Disubstituted Chiral Allylic Sulfones | 1,3-Dienes | High | High | nih.govacs.org |
| Sulfonyl Hydrazides | Chiral Spiro Phosphoramidite (B1245037) | Chiral Allylic Sulfones | 1,3-Dienes | High | High | nih.govresearchgate.net |
Stereochemical Isomerization Studies
The stereochemistry of 1-phenyl-1,3-butadiene is a critical factor in its reactivity, and its isomerization has been the subject of numerous studies. The (Z)-isomer can be converted to the thermodynamically more stable (E)-isomer under various catalytic conditions.
Acid-Catalyzed Isomerization
Acid catalysis provides a pathway for the isomerization of cis-1-phenyl-1,3-butadiene. acs.org Strong acids, and even Lewis acids, can facilitate this transformation. researchgate.netresearchgate.net The mechanism often involves the protonation of the diene system, leading to a carbocation intermediate that can undergo rotation around the single bond before deprotonation to yield the isomerized product. sci-hub.se The specific role of the acid and any associated anions can significantly influence the reaction rate and efficiency. sci-hub.se
Studies utilizing deuterated media, such as D₂-formic acid, have been instrumental in elucidating the mechanisms of acid-catalyzed isomerizations. rsc.org For instance, in the acid-catalyzed isomerization of other unsaturated systems, deuterium (B1214612) labeling has helped to track the movement of hydrogen atoms and confirm the involvement of specific intermediates. rsc.orgacs.org While direct kinetic and mechanistic data for (Z)-1-phenyl-1,3-butadiene in deuterated media is not specified in the provided results, analogous studies suggest that such experiments would be crucial for determining the precise pathway of isomerization, including whether it proceeds through a concerted or stepwise mechanism. rsc.orgacs.org The absence of deuterium exchange in certain reactions can rule out specific intermediates and support alternative mechanistic proposals. acs.org
Metal-Catalyzed E/Z Isomerization
A variety of metal catalysts are effective in promoting the E/Z isomerization of 1,3-dienes, including (Z)-1-phenyl-1,3-butadiene. researchgate.netnih.gov These catalysts can operate through different mechanisms, often involving the formation of metal-hydride or π-allyl intermediates. researchgate.netthieme-connect.com The choice of metal and supporting ligands is crucial in determining the selectivity and efficiency of the isomerization process. nih.govbohrium.com
The specific catalytic system employed has a profound impact on the stereochemical outcome of reactions involving (Z)-1-phenyl-1,3-butadiene. For example, in palladium-catalyzed reactions, the choice of phosphine ligand can determine whether the initial Z-selectivity is maintained or if it drifts towards the more stable E-isomer. nih.gov The Pd/Xantphos system has been shown to consistently produce the Z-isomer, whereas the Pd/dppbz system can lead to Z → E isomerization due to the formation of colloidal palladium. nih.gov
Cobalt-based catalysts have also been extensively studied for diene isomerization. researchgate.netthieme-connect.combohrium.com A combination of a CoCl₂ precatalyst with an amido-diphosphine-oxazoline ligand can stereoconvergently isomerize E/Z mixtures of 1,3-dienes to the (E)-isomers with high selectivity. bohrium.com In contrast, other cobalt systems have been developed to favor the formation of the (Z)-isomer. acs.org
Furthermore, in certain cycloaddition reactions, the catalyst can control the stereochemistry in a way that both (E)- and (Z)-isomers of 1-phenyl-1,3-butadiene converge to produce the same major enantiomer of the product, with minimal isomerization of the unreacted diene. nih.gov This highlights the intricate interplay between the catalyst, substrate, and reaction conditions in dictating the final stereochemical landscape.
Table 1: Influence of Catalytic Systems on the Isomerization of 1-Phenyl-1,3-butadiene
| Catalyst System | Predominant Isomer | Key Observations | Reference |
|---|---|---|---|
| Pd/Xantphos | (Z) | Consistently Z-selective. | nih.gov |
| Pd/dppbz | (E) | Initial Z-selectivity followed by Z → E isomerization. | nih.gov |
| CoCl₂/amido-diphosphine-oxazoline | (E) | Stereoconvergent isomerization of E/Z mixtures to (E)-isomers. | bohrium.com |
| Dinickel complexes | Stereoconvergent | (E)- and (Z)-isomers yield the same major enantiomer in cycloaddition. | nih.gov |
Mechanistic Investigations and Reaction Pathway Elucidation for Z 1 Phenyl 1,3 Butadiene Transformations
Identification and Characterization of Radical Intermediates
Recent studies have increasingly pointed towards the involvement of radical intermediates in the transformations of (Z)-1-phenyl-1,3-butadiene and related conjugated dienes. The electronic properties of the diene can influence the reaction pathway, which may proceed via single-electron transfer (SET), hydrogen atom transfer (HAT), and radical addition.
Experimental Evidence (e.g., Radical Trapping Experiments with TEMPO)
While direct experimental evidence from radical trapping experiments specifically with (Z)-1-phenyl-1,3-butadiene is not extensively documented in the reviewed literature, the use of radical traps like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is a standard method to detect radical intermediates. In analogous systems, the formation of a radical-TEMPO adduct provides strong evidence for a radical pathway. For instance, in iron-catalyzed azidoalkylation of 1,3-dienes, mechanistic studies strongly suggest the reaction proceeds via a radical pathway. The phenyl radical's reaction with 1,3-butadiene (B125203) has also been shown to proceed through radical intermediates.
Single-Electron Transfer Processes in Catalytic Cycles
Single-electron transfer (SET) is a key step in initiating radical-mediated transformations of substrates like (Z)-1-phenyl-1,3-butadiene. In the context of iron-catalyzed reactions, the electronic features of the 1,3-diene precursor play a significant role in determining whether the mechanism proceeds through a SET pathway. This process can lead to the formation of a radical cation or anion of the diene, which then engages in subsequent reaction steps. Depending on the electronic properties of the diene, the resulting allylic radical intermediate can then participate in either a group transfer or a single-electron oxidation process to form the new carbon-carbon bond.
Elucidation of Organometallic Intermediates and Catalytic Cycles
Proposed Mechanisms for Iron-Catalyzed Cross-Couplings
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. Mechanistic investigations into these reactions are complex due to the potential for multiple accessible oxidation states of iron and the paramagnetic nature of many iron species.
In the context of iron-catalyzed cross-coupling reactions, two primary mechanistic pathways are often considered for the initial activation of the substrate: oxidative addition and SN2' (anti-SN2') pathways.
Oxidative addition involves the insertion of the iron center into a carbon-leaving group bond, leading to an increase in both the oxidation state and coordination number of the iron. This pathway is more commonly associated with the reaction of low-valent iron species with electrophiles.
The SN2' pathway , on the other hand, involves the nucleophilic attack of an organoiron species on the diene substrate in a concerted fashion, leading to the displacement of a leaving group and the formation of a new carbon-carbon bond. In the case of α-allenyl acetates, an iron-catalyzed coupling with a Grignard reagent is proposed to proceed through an SN2' pathway to form 1,3-dienes.
The choice between these pathways is influenced by factors such as the nature of the substrate, the ligands on the iron catalyst, and the reaction conditions. For conjugated dienes like (Z)-1-phenyl-1,3-butadiene, the extended π-system can influence the regioselectivity of the nucleophilic attack in an SN2' type mechanism.
| Mechanistic Pathway | Description | Key Features |
| Oxidative Addition | Insertion of the iron center into a C-X bond. | Increase in iron's oxidation state and coordination number. |
| SN2' Pathway | Nucleophilic attack of an organoiron species on the diene. | Concerted displacement of a leaving group. |
Nickel-Catalyzed Hydroalkoxylation Mechanisms
Nickel-catalyzed hydroalkoxylation of 1,3-dienes is an atom-economical method for the synthesis of valuable allylic ethers. Mechanistic studies, combining experimental and computational approaches, have provided significant insights into the reaction pathway.
Experimental and computational studies on the nickel-catalyzed hydroalkoxylation of butadiene suggest the intermediacy of [(P-P)Ni(0)(butadiene)] and [(P-P)Ni(II)(allyl)] species, while ruling out the involvement of Ni-H intermediates. The reaction is believed to proceed through the following key steps:
Ligand Exchange: The diene coordinates to the Ni(0) center, displacing other ligands.
Protonation: Direct protonation of the ligated Ni(0)/diene species leads to the formation of a cationic Ni(II)-allyl intermediate.
Nucleophilic Attack: The alcohol nucleophile attacks the allyl ligand, leading to the formation of the C-O bond and regeneration of the active catalyst.
The regioselectivity of the hydroalkoxylation (i.e., 1,2- vs. 1,4-addition) is influenced by the nature of the phosphine (B1218219) ligands on the nickel catalyst. Furthermore, studies have shown that the C-O bond formation can be reversible under certain conditions.
| Step | Description | Intermediate Species |
| 1 | Coordination of the diene | [(P-P)Ni(0)(diene)] |
| 2 | Protonation of the diene complex | [(P-P)Ni(II)(allyl)]+ |
| 3 | Nucleophilic attack by alcohol | Allylic ether product and regenerated catalyst |
Determination of Stereoselectivity-Controlling Steps
The stereochemical outcome of a reaction is determined by the relative rates of different stereoisomeric pathways. Identifying the stereoselectivity-controlling step is a key goal of mechanistic investigations.
Cobalt-Catalyzed Isomerization Mechanisms
1 Cis-to-Trans Isomerization of Allyl Radicals
In reactions that may proceed through radical intermediates, the stereochemistry of the final product can be influenced by the isomerization of these transient species. The cis-to-trans isomerization of allyl radicals is a well-established phenomenon and can be a critical factor in determining the stereoselectivity of a reaction.
Theoretical studies on the polymerization of 1,3-butadiene have shown that the anti-syn isomerization of the terminal π-allylic propagating unit can occur through a π-σ-rearrangement. This isomerization can influence the microstructure of the resulting polymer, leading to the formation of trans-1,4 units in what would otherwise be a cis-1,4 selective polymerization. The rate of this isomerization relative to the rate of monomer insertion is a key determinant of the final polymer stereochemistry.
In the context of cobalt-catalyzed reactions of (Z)-1-Phenyl-1,3-butadiene that may involve radical intermediates, the facility of cis-to-trans isomerization of any intermediary allyl radicals would play a crucial role in the final stereochemical distribution of the products. If this isomerization is rapid compared to subsequent reaction steps, a thermodynamic mixture of stereoisomers might be expected. Conversely, if the subsequent steps are faster than the radical isomerization, the initial stereochemistry of the radical would be preserved in the product.
Below is a table summarizing the proposed mechanistic steps in the cobalt-catalyzed isomerization of 1,3-dienes.
| Step | Description | Key Intermediate |
| 1 | Coordination of the diene to the cobalt-hydride catalyst. | [η⁴-(diene)(LCo-H)]⁺ |
| 2 | Intramolecular hydride addition to the coordinated diene. | Allyl-cobalt species |
| 3 | Isomerization of the allyl group. | π-σ-π interconversion |
| 4 | β-Hydride elimination to release the isomerized diene. | Regenerated [LCo-H]⁺ |
Analysis of Transition States for Stereochemical Control
The stereochemical outcome of reactions involving (Z)-1-Phenyl-1,3-butadiene is fundamentally governed by the relative energies and geometries of the transition states leading to different stereoisomeric products. Computational studies, particularly using Density Functional Theory (DFT), have become crucial in elucidating the mechanistic details that dictate this control. Analysis of these transition states is most prominent in the context of catalyzed coordination polymerization, where the catalyst structure precisely directs the stereochemistry of the resulting polymer.
In the coordination polymerization of 1-phenyl-1,3-butadiene (B73350) (1PB), the catalyst's ligand framework creates a specific chiral environment around the metal center. This environment forces the incoming monomer, such as (Z)-1-Phenyl-1,3-butadiene, to adopt a particular orientation during the insertion step into the growing polymer chain. The stereoselectivity of this process arises from the energetic differences between diastereomeric transition states.
Research into the syndioselective 3,4-polymerization of 1PB using rare-earth metal catalysts provides a clear example. researchgate.net DFT simulations are employed to rationalize the high syndioselectivity observed. researchgate.net The analysis focuses on the transition states for the insertion of the monomer into the metal-polymer bond. The preferred reaction pathway is the one that proceeds through the transition state of lowest energy. Steric hindrance between the catalyst's ligands, the growing polymer chain, and the phenyl group of the incoming monomer is a primary factor. The transition state that minimizes these steric repulsions is favored, leading to the selective formation of one stereoisomer. For instance, pyridyl-methylene-fluorenyl ligated rare-earth metal complexes have demonstrated distinguished syndioselectivity (>95.3% rrrr) in the 3,4-polymerization of 1PB. researchgate.net
Similarly, in the isospecific 3,4-polymerization of 1PB promoted by a titanium [OSSO]-type catalyst, a high degree of stereochemical control is achieved, yielding isotacticity greater than 99%. researchgate.netacs.org The transition state analysis for this system reveals that the rigid chiral environment enforced by the [OSSO] ligand dictates the facial selectivity of the incoming monomer coordination and subsequent insertion.
A generalized representation of the energy profile for such a catalyzed insertion is shown below. The difference in activation energy (ΔG≠) between the two possible transition states (TS-1 leading to one stereoisomer and TS-2 leading to another) determines the stereoselectivity of the reaction. A larger ΔΔG≠ corresponds to higher stereoselectivity.
| Transition State Pathway | Relative Gibbs Free Energy of Activation (ΔG≠) | Stereochemical Outcome |
| Favored Transition State (e.g., TS-syndio) | Lower Energy | Syndiotactic linkage |
| Disfavored Transition State (e.g., TS-iso) | Higher Energy | Isotactic linkage |
This is an interactive data table based on generalized findings in stereoselective polymerization.
Furthermore, the initial coordination of the diene to the metal center is a critical step. The (Z)-configuration of the butadiene moiety influences how it can dock into the catalyst's active site. The transition state for the insertion step itself involves the formation of a new carbon-carbon bond and the regeneration of the active metal-allyl species at the new chain end. The geometry of this transition state, including bond lengths and angles, is finely tuned by the electronic and steric properties of the catalyst system. nih.gov
In reactions other than polymerization, such as cycloadditions, the stereochemistry of the (Z)-1-Phenyl-1,3-butadiene reactant is often transferred to the product. The concerted nature of reactions like the Diels-Alder reaction means that the stereochemistry is retained via a highly ordered, cyclic transition state. The concept of transition-state aromaticity can be used to analyze the stability of these structures, although it may not always be the dominant factor controlling the activation barrier. beilstein-journals.org The preference for an endo or exo transition state, for example, would determine the stereochemical relationship of the phenyl group relative to the newly formed ring, and this preference is dictated by a combination of secondary orbital interactions and steric effects within the transition state.
Computational and Theoretical Chemistry of Z 1 Phenyl 1,3 Butadiene and Its Transformations
Density Functional Theory (DFT) Studies on Reaction Selectivity
DFT has become an indispensable method for studying the reactivity of conjugated systems like (Z)-1-phenyl-1,3-butadiene. It allows for the accurate calculation of electronic structures and energies of molecules, intermediates, and transition states, which is crucial for rationalizing and predicting reaction outcomes.
The stereochemical outcome of reactions that form or involve substituted butadienes is a critical aspect of organic synthesis. DFT calculations can effectively predict and explain the preference for the formation of either the (Z) or (E) isomer. For instance, in gold-catalyzed syntheses, computational studies have revealed that the pathway of ring-opening in certain intermediates dictates the final stereochemistry. acs.org An outward ring-opening mechanism can lead to the formation of Z-butadiene intermediates, while an inward opening results in E-butadiene products. acs.org
By calculating the energy barriers for the transition states leading to each isomer, DFT can quantify the kinetic preference for one pathway over the other. Factors such as steric hindrance, electronic effects of substituents, and catalyst-substrate interactions are modeled to understand the origins of the observed selectivity. These computational insights are vital for designing more effective and selective synthetic protocols. acs.org
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Isomer |
|---|---|---|
| Pathway to (Z)-isomer | 20.5 | Z |
| Pathway to (E)-isomer | 22.8 |
(Z)-1-Phenyl-1,3-butadiene, as a substituted diene, can exhibit regioselectivity in cycloaddition reactions like the Diels-Alder [4+2] reaction. DFT is extensively used to predict which regioisomer will be the major product when reacting with an unsymmetrical dienophile. ias.ac.innih.gov This is achieved by locating the transition structures for all possible addition patterns and comparing their activation energies. nih.gov The pathway with the lowest energy barrier corresponds to the kinetically favored product. nih.gov
Theoretical studies on reactions of substituted butadienes with dienophiles have shown that the competition between concerted and stepwise polar mechanisms can be influenced by substituents. acs.org While non-activated 1,3-butadiene (B125203) may prefer a concerted process, the presence of electron-releasing groups can favor a stepwise mechanism. acs.org DFT calculations, by analyzing the potential energy surface, can distinguish between these pathways and predict the outcome. nih.gov Global and local reactivity indices derived from DFT, such as Fukui functions, can also be employed to rationalize the observed regioselectivity by identifying the most reactive sites on the diene and dienophile. ias.ac.innih.gov
A key strength of DFT is its ability to map the entire potential energy surface (PES) for a given reaction. kaust.edu.sa This involves calculating the energies of the reactants, products, and all relevant intermediates and transition states, providing a comprehensive energetic profile. uhmreactiondynamics.orgacs.org For reactions involving 1-phenyl-1,3-butadiene (B73350), such as its formation from a phenyl radical and 1,3-butadiene, DFT calculations can identify the most favorable pathway. uhmreactiondynamics.orgresearchgate.net
For example, studies have shown that the reaction can be initiated by a barrierless addition of the phenyl radical to a terminal carbon of the butadiene. uhmreactiondynamics.orgresearchgate.net The resulting intermediate can then undergo further transformations, such as isomerization and hydrogen elimination, to form various products. uhmreactiondynamics.orgresearchgate.net Energetic profiling reveals the relative stability of intermediates and the height of energy barriers between them, allowing researchers to understand the reaction kinetics and product distribution. kaust.edu.sauhmreactiondynamics.org
Transition State Analysis and Free Energy Barriers
The transition state is a critical point on the reaction energy profile, representing the maximum energy configuration along the reaction coordinate. Its analysis is fundamental to understanding reaction kinetics.
The activation energy (Ea) is the energy difference between the reactants and the transition state and is a primary determinant of the reaction rate. DFT methods are widely used to calculate activation energies for elementary reaction steps with reasonable accuracy. For reactions involving substituted butadienes, such as cycloadditions or palladium-catalyzed hydrofunctionalizations, DFT calculations provide the activation free energies for competing pathways. nih.govacs.org
In the Pd-catalyzed hydroalkoxylation of 1-phenyl-1,3-butadiene, for example, DFT calculations identified the irreversible generation of an allyl-Pd(II) complex as the rate-determining step. acs.org By comparing the calculated activation energies for different catalytic cycles, the most energetically favorable mechanism can be identified. acs.org These calculations typically involve optimizing the geometry of the transition state and performing a frequency calculation to confirm it as a first-order saddle point on the potential energy surface. uhmreactiondynamics.org
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| [4+2] Cycloaddition (Endo) | Concerted formation of the endo product. | 22.5 |
| [4+2] Cycloaddition (Exo) | Concerted formation of the exo product. | 24.3 |
| Stepwise C-C Bond Formation | Initial nucleophilic attack to form a diradical intermediate. | 35.7 |
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational predictions that neglect solvent effects (i.e., gas-phase calculations) may not accurately reflect experimental reality. To account for this, solvation models are incorporated into DFT calculations. chemrxiv.orgresearchgate.net
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common and efficient approach. researchgate.netnih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The model accounts for the electrostatic interactions between the solute and the solvent. nih.gov Studies have shown that including a PCM can alter the relative energies of minima and transition states on a potential energy surface, thereby affecting predicted activation energies and selectivities. researchgate.net For instance, polar solvents can preferentially stabilize charged or polar transition states, lowering the activation barrier and accelerating the reaction compared to the gas phase. chemrxiv.orgresearchgate.net
| Reaction Step | Activation Energy (Gas Phase, kcal/mol) | Activation Energy (PCM, Water, kcal/mol) | Energy Difference (kcal/mol) |
|---|---|---|---|
| Polar Transition State | 25.0 | 21.6 | -3.4 |
| Non-polar Transition State | 23.1 | 22.5 | -0.6 |
Distortion/Interaction Analysis in Stereochemical Control
In the realm of computational and theoretical chemistry, the distortion/interaction model, also known as the activation strain model, serves as a powerful tool for analyzing the activation barriers of chemical reactions. This model posits that the activation energy (ΔE‡) of a reaction is the sum of two primary components: the distortion energy (ΔE_dist), which is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy (ΔE_int), which is the actual interaction between the distorted reactants in the transition state. The application of this model provides significant insights into the factors that govern the stereochemical outcomes of reactions involving molecules such as (Z)-1-Phenyl-1,3-butadiene.
The stereochemistry of pericyclic reactions, such as cycloadditions and electrocyclizations, involving (Z)-1-Phenyl-1,3-butadiene is intricately controlled by the energetic balance between distorting the molecule into a reactive conformation and the stabilizing interactions that occur in the transition state. The (Z)-configuration of the double bond between the first and second carbon atoms of the butadiene moiety imposes significant steric and electronic constraints that dictate the preferred stereochemical pathways.
For a Diels-Alder reaction, the diene must adopt an s-cis conformation. In the case of (Z)-1-Phenyl-1,3-butadiene, achieving this conformation forces the phenyl group into close proximity with the rest of the diene system, leading to significant steric strain. This required distortion contributes to a higher activation barrier compared to its (E)-isomer. The distortion/interaction analysis allows for a quantitative breakdown of these effects.
The control of stereoselectivity can be illustrated by considering the endo and exo approaches of a dienophile in a Diels-Alder reaction. The preference for one stereoisomeric product over another is determined by the relative energies of the corresponding transition states. These energies are, in turn, governed by the interplay of distortion and interaction energies.
A detailed analysis would involve calculating the energy required to distort (Z)-1-Phenyl-1,3-butadiene and the dienophile into their respective transition state geometries for both the endo and exo pathways. Simultaneously, the interaction energy, which includes steric repulsion, electrostatic interactions, and stabilizing orbital interactions (such as secondary orbital interactions that often favor the endo product), is calculated for each pathway.
To provide a clearer picture, consider the following hypothetical data for a Diels-Alder reaction of (Z)-1-Phenyl-1,3-butadiene with a generic dienophile, illustrating how the distortion/interaction model elucidates stereochemical control.
| Stereochemical Pathway | Distortion Energy (ΔE_dist) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) | Activation Energy (ΔE‡ = ΔE_dist + ΔE_int) (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| Endo Approach | 25.0 | -15.0 | 10.0 | |
| Exo Approach | 22.0 | -10.0 | 12.0 | Endo |
Similarly, in electrocyclization reactions, the stereochemical outcome (conrotatory versus disrotatory ring closure) is dictated by the principles of orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules. A distortion/interaction analysis can provide a quantitative energetic basis for these rules. For the thermal electrocyclization of a substituted butadiene, the conrotatory pathway is typically favored. Computational studies on related systems have shown that the transition state for the forbidden disrotatory pathway is significantly higher in energy.
For example, computational analysis of the electrocyclization of a related (Z)-isomer, biphenalenylidene, reveals a significant energy difference between the allowed and forbidden pathways, which can be rationalized through a distortion/interaction framework.
| Electrocyclization Pathway | Relative Activation Barrier (kcal/mol) | Thermodynamic Product Stability |
|---|---|---|
| Conrotatory | 26.0 | Exothermic |
| Disrotatory | 34.2 | Endothermic |
Data based on the analogous electrocyclization of biphenalenylidene. comporgchem.com
This data demonstrates that the conrotatory pathway has a substantially lower activation barrier, making it the kinetically preferred route. This preference arises from a more favorable combination of the energy required to distort the molecule into the appropriate geometry for ring closure and the stabilizing electronic interactions within that transition state, as predicted by orbital symmetry rules. The distortion required to achieve the disrotatory transition state is energetically more demanding and leads to a higher activation barrier.
Strategic Synthetic Utility and Applications of Z 1 Phenyl 1,3 Butadiene in Complex Molecule Synthesis
Role as a Versatile Building Block
The reactivity of the diene system in (Z)-1-Phenyl-1,3-butadiene makes it an important precursor for introducing specific functionalities and stereocenters into target molecules. Its utility is particularly evident in the synthesis of chiral allylic sulfones.
Precursor to Chiral Allylic Sulfones
Allylic sulfones are recognized as crucial structural motifs in pharmaceutical compounds and are versatile intermediates in organic synthesis. acs.org (Z)-1-Phenyl-1,3-butadiene can be effectively utilized as a precursor for these valuable compounds through hydrosulfonylation reactions.
Recent advancements have led to the development of environmentally benign, catalyst- and additive-free methods for synthesizing allylic sulfones. These reactions proceed by reacting electron-rich aryl-1,3-dienes with sulfinic acids under ambient conditions, offering an atom-economical approach. acs.org The proposed mechanism involves the protonation of the diene by the sulfinic acid to generate an allylic carbocation intermediate, which is then attacked by the benzenesulfonic acid anion to form the final product. acs.org
For the synthesis of chiral allylic sulfones, which are of high value, catalytic asymmetric methods are employed. Palladium-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids has been shown to produce 1,3-disubstituted chiral allylic sulfones with exceptional levels of stereochemical control. acs.orgnih.gov These reactions operate under mild conditions and demonstrate a broad substrate scope, providing a reliable and efficient route to enantiomerically enriched products. nih.gov
Table 1: Selected Methods for Hydrosulfonylation of 1,3-Dienes
| Method | Catalyst/Conditions | Product Type | Key Features | Source(s) |
|---|---|---|---|---|
| Catalyst-Free | Dichloromethane (DCM), 25 °C | Allylic Sulfone | Environmentally benign, atom-economical, high yield. | acs.org |
| Palladium-Catalyzed | (R)-DTBM-Segphos/Pd | Chiral Allylic Sulfone | High regio- and enantioselectivity, mild conditions. | acs.orgnih.gov |
Intermediate in the Preparation of Chiral Aldehydes with Vicinal Stereocenters
The application of (Z)-1-Phenyl-1,3-butadiene as a direct intermediate in the asymmetric synthesis of chiral aldehydes featuring vicinal stereocenters is not extensively documented in the reviewed scientific literature. While the synthesis of chiral aldehydes is a significant area of research, specific methodologies detailing this particular transformation from (Z)-1-Phenyl-1,3-butadiene could not be identified in the provided sources.
Scaffold Formation for Bioisosteric Replacements
In medicinal chemistry, replacing aromatic rings with three-dimensional, saturated scaffolds is a key strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. (Z)-1-Phenyl-1,3-butadiene is instrumental in constructing such scaffolds, particularly bioisosteres of stilbenes.
Synthesis of Stilbene (B7821643) Bioisosteres through Cycloaddition
Natural stilbenes exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery. However, their metabolic stability can be a limitation. Replacing the planar phenyl rings with saturated bicyclic scaffolds can enhance properties like solubility and metabolic stability. researchgate.net A mild and effective titanium-catalyzed intermolecular radical-relay [2σ + 2π] cycloaddition has been developed for this purpose. This reaction utilizes 1,3-dienes, including a mixture of (E)/(Z)-1-phenyl-1,3-butadiene, and bicyclo[1.1.0]-butanes to create structurally diverse stilbene bioisosteres. researchgate.netnih.gov The transformation demonstrates excellent regio- and trans-selectivity and tolerates a broad range of functional groups. researchgate.net
Construction of Bicyclo[2.1.1]hexane (BCH) Scaffolds with Aryl Vinyl Groups
The aforementioned titanium-catalyzed cycloaddition reaction specifically yields Bicyclo[2.1.1]hexane (BCH) scaffolds that incorporate aryl vinyl groups. researchgate.net BCH scaffolds are particularly valuable as they are considered effective bioisosteric replacements for meta- and ortho-substituted aromatic systems. researchgate.net The reaction proceeds through a proposed radical-relay mechanism where a Ti(III) species initiates a single-electron transfer, leading to the ring-opening of the bicyclo[1.1.0]butane. Subsequent intermolecular coupling with 1-phenyl-1,3-butadiene (B73350) generates an allyl radical, which ultimately leads to the formation of the desired BCH product. researchgate.net This method provides efficient access to 1,2,4-trisubstituted BCH skeletons, which are challenging to synthesize via other routes. researchgate.netbath.ac.uk
Table 2: Titanium-Catalyzed [2σ + 2π] Cycloaddition for BCH Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Scaffold | Application | Source(s) |
|---|---|---|---|---|---|
| Bicyclo[1.1.0]-butane | 1-Phenyl-1,3-butadiene (E/Z mixture) | Cp₂TiCl₂, Mn powder, Et₃N·HCl | Bicyclo[2.1.1]hexane (BCH) | Stilbene Bioisosteres | researchgate.net |
Development of Stereodivergent Synthetic Pathways
Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product from a common starting material by modifying the catalyst or reaction conditions, is a powerful tool in chemical synthesis. In the context of (Z)-1-Phenyl-1,3-butadiene, this concept is prominently demonstrated in the field of coordination polymerization, where catalyst choice dictates the stereochemistry of the resulting polymer chain.
The coordination polymerization of 1-phenyl-1,3-butadiene (1PB) can be controlled to produce polymers with different tacticities. For example, certain rare-earth metal catalysts, such as pyridyl-methylene-fluorenyl complexes of scandium (Sc) and lutetium (Lu), exhibit high activity and promote a syndioselective 3,4-polymerization, resulting in a polymer with a highly ordered syndiotactic structure (rrrr ≥95.3%). acs.org In contrast, other complexes within the same family, like those of yttrium (Y), are inactive for this transformation. acs.org
Conversely, employing a different catalyst system, such as a titanium complex with an [OSSO]-type ligand activated by methylaluminoxane (B55162) (MAO), leads to a completely different stereochemical outcome. This system demonstrates remarkable isoselectivity, promoting a 3,4-polymerization that results in a highly isotactic polymer (mmmm > 99%). nih.gov
This catalyst-dependent control over the polymer's stereochemistry—producing either syndiotactic or isotactic chains from the same monomer—is a clear example of a stereodivergent process applied to macromolecular synthesis. This capability allows for the production of polymeric materials with distinct physical properties, such as different glass transition temperatures (Tg), tailored for specific applications. acs.orgnih.gov
Table 3: Catalyst-Controlled Stereoselective Polymerization of 1-Phenyl-1,3-butadiene
| Catalyst System | Activator(s) | Regioselectivity | Tacticity | Resulting Polymer | Source(s) |
|---|---|---|---|---|---|
| Pyridyl-methylene-fluorenyl Sc/Lu complexes | [Ph₃C][B(C₆F₅)₄], AlⁱBu₃ | >96.6% (3,4-) | Syndiotactic (rrrr ≥95.3%) | Syndiotactic-3,4-poly(1PB) | acs.org |
| Titanium [OSSO]-type complex | Methylaluminoxane (MAO) | >99% (3,4-) | Isotactic (mmmm >99%) | Isotactic-3,4-poly(1PB) | nih.gov |
Potential in Advanced Materials Precursors
(Z)-1-Phenyl-1,3-butadiene holds considerable promise as a monomer for the synthesis of advanced polymeric materials, particularly those requiring high thermal stability. The polymerization of 1-phenyl-1,3-butadiene (1PB), a monomer that can be derived from the bio-based feedstock cinnamaldehyde, has been shown to produce polymers with notable properties.
Coordination polymerization of 1PB using various rare-earth metal catalysts has been demonstrated to yield poly(1-phenyl-1,3-butadiene) with high 3,4-regioselectivity. This specific mode of polymerization leads to a polymer backbone with pendant vinyl groups and phenyl substituents. The resulting polymer can be subsequently hydrogenated to produce a syndiotactic poly(4-phenyl-1-butene) elastomer.
A key characteristic of polymers derived from 1-phenyl-1,3-butadiene is their high glass transition temperature (Tg). Cationic cyclization of syndiotactic 3,4-poly(1PB) can result in a rigid cyclized polyolefin with a remarkably high Tg of up to 327 °C. This thermal stability makes these materials attractive for applications as high-temperature thermoplastics. The introduction of a phenyl group into the polymer structure enhances its thermal and mechanical properties compared to polymers derived from unsubstituted 1,3-butadiene (B125203).
The copolymerization of 1,3-butadiene with phenyl-substituted 1,3-butadiene derivatives, such as (E)-1-phenyl-1,3-butadiene, allows for the synthesis of copolymers with tunable properties. The glass transition temperature of these copolymers is highly dependent on the incorporation content of the phenyl-substituted comonomer, with an increasing comonomer content leading to a gradual increase in Tg. This provides a method for tailoring the material properties for specific applications.
Below is a data table summarizing the results of the polymerization of 1-phenyl-1,3-butadiene with different catalyst systems.
| Catalyst System | Polymerization Conditions | Regioselectivity | Stereoselectivity | Polymer Tg (°C) | Reference |
| Diiminophosphinato lutetium complexes/[Ph3C][B(C6F5)4]/AliBu3 | Toluene | >96.6% 3,4- | Atactic | - | |
| Pyridyl-methylene-fluorenyl Sc/Lu complexes/[Ph3C][B(C6F5)4]/AliBu3 | Toluene | >96.6% 3,4- | Syndiotactic (≥95.3% rrrr) | - | |
| Bis(phosphinophenyl)amido yttrium complex | Toluene | >99% 3,4- | Syndiotactic (≥96.1% rrrr) | 17 (after hydrogenation), 327 (after cyclization) | |
| Titanium [OSSO]-type catalyst/MAO | Toluene, 80 °C | High 3,4- | Isotactic (mmmm > 99%) | ~80 | |
| CpTiCl3/MAO (copolymerization with 1,3-butadiene) | Toluene | High 1,4- | - | Increases with comonomer content |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-1,3-butadienylbenzene, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of (Z)-1,3-butadienylbenzene typically involves coupling reactions using palladium catalysts or Wittig-like methodologies. To ensure stereochemical purity (Z-configuration), nuclear magnetic resonance (NMR) analysis, particularly -NMR coupling constants and NOESY experiments, can confirm spatial proximity of substituents. Gas chromatography-mass spectrometry (GC-MS) paired with chiral columns may further validate purity .
- Key Data :
| Technique | Purpose | Reference |
|---|---|---|
| -NMR | Confirm Z/E configuration | |
| GC-MS | Purity assessment |
Q. How should researchers handle and store (Z)-1,3-butadienylbenzene to minimize degradation?
- Methodological Answer : Store at low temperatures (0–6°C) under inert gas (e.g., argon) to prevent oxidation or polymerization. Use amber glass vials to avoid photodegradation. Safety protocols from toxicological profiles (e.g., ATSDR guidelines) recommend fume hood usage and personal protective equipment (PPE) due to potential carcinogenicity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermochemical data for (Z)-1,3-butadienylbenzene?
- Methodological Answer : Discrepancies in enthalpy () or ionization energy (IE) values can arise from differences in experimental setups (e.g., calorimetry vs. computational models). Use standardized NIST thermochemical databases (e.g., gas-phase ion clustering data) to cross-validate results. Computational methods like DFT (B3LYP/6-311+G(d,p)) can supplement empirical data .
- Example Workflow :
Measure via combustion calorimetry.
Compare with NIST-reported ion clustering energetics .
Perform DFT calculations to reconcile discrepancies.
Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of (Z)-1,3-butadienylbenzene?
- Methodological Answer : Deuterated derivatives (e.g., benzene-1,3-d) enable tracking of reaction pathways via kinetic isotope effects (KIE) or mass spectrometry. For instance, -labeling at specific positions can elucidate hydrogen migration in cycloaddition reactions .
- Application :
| Isotope | Use Case | Reference |
|---|---|---|
| Mechanistic KIE studies |
Q. What advanced analytical techniques are critical for detecting trace impurities in (Z)-1,3-butadienylbenzene?
- Methodological Answer : ASTM D7504 guidelines recommend gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for impurity profiling. Effective Carbon Number (ECN) calibration improves quantification of non-aromatic contaminants .
- Protocol :
Prepare sample in hexane.
Use a polar capillary column (e.g., PEG-20M).
Compare retention indices with NIST reference spectra .
Data Contradiction & Validation
Q. How do computational models address inconsistencies in reaction thermochemistry for (Z)-1,3-butadienylbenzene?
- Methodological Answer : Discrepancies in or (e.g., from calorimetry vs. equilibrium constants) are resolved using high-level ab initio methods (e.g., CCSD(T)/CBS). NIST reaction thermochemistry datasets provide benchmark values for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
